molecular formula C12H18N2O B1676722 Monoethylglycinexylidine CAS No. 7728-40-7

Monoethylglycinexylidine

Cat. No. B1676722
CAS RN: 7728-40-7
M. Wt: 206.28 g/mol
InChI Key: WRMRXPASUROZGT-UHFFFAOYSA-N
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Description

Monoethylglycinexylidine (MEGX) is a compound with the empirical formula C12H18N2O and a molecular weight of 206.28 . It is also known by other synonyms such as MEGX, MGEX, Monoethylglycinexylidide, N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide, and Norlidocaine .


Molecular Structure Analysis

The molecular structure of Monoethylglycinexylidine is represented by the SMILES string CCNCC(=O)NC1=C(C=CC=C1C)C . The InChI representation is InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

Monoethylglycinexylidine has a molecular weight of 206.28 g/mol . Its molecular formula is C12H18N2O . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Hepatic Function Test to Assess Chronic Liver Disease Severity

MEGX formation, resulting from lidocaine metabolism, serves as a reliable indicator of liver microsomal activity. A study found that MEGX formation rates corresponded with the histological scores of chronic hepatitis and clinical scores of cirrhosis, demonstrating its potential in distinguishing between these liver diseases. MEGX formation declined with worsening liver disease, highlighting its efficacy in discriminating between chronic hepatitis and cirrhosis better than standard liver tests (Testa et al., 1997).

Lidocaine Metabolism and Cytochrome P450

The metabolism of lidocaine to MEGX in human liver microsomes involves significant interindividual variation and is partly facilitated by the cytochrome P450IIIA4 enzyme. This finding underscores the role of specific enzymes in MEGX formation and its utility in studying liver microsomal function (Bargetzi et al., 1989).

Quantitative Liver Function Test in Children

MEGX formation has been proposed as a quantitative index of hepatic function in children, offering a simple and rapid measure for evaluating liver metabolism and function severity in chronic liver disease. This application supports its use in pediatric liver function assessment (Gremse et al., 1990).

Early Assessment of Transplanted Liver Function

MEGX formation rates post-liver transplantation can indicate graft function and help diagnose post-operative complications. Higher MEGX synthesis rates were associated with favorable outcomes, making it a useful tool for early post-transplant liver function assessment (Freys et al., 1997).

Predictive Value in Hepatic Failure after TACE

In patients with hepatocellular carcinoma undergoing transcatheter arterial chemoembolization (TACE), MEGX concentration before treatment was an independent predictor of hepatic failure post-TACE. This underscores MEGX's predictive value in assessing the risk of hepatic failure, aiding in patient selection for TACE treatment (Huang et al., 2002).

Safety And Hazards

A safety data sheet for Monoethylglycinexylidine is available , but the specific details about its safety and hazards were not found in the search results.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMRXPASUROZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228006
Record name Monoethylglycinexylidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Monoethylglycinexylidide

CAS RN

7728-40-7
Record name Monoethylglycinexylidide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7728-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoethylglycinexylidide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoethylglycinexylidide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORLIDOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Q99HC770
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Record name Monoethylglycinexylidide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Sample preparation for the analysis of MEGX, Xylidine and GX involved addition of an 75 μl internal standard solution (EMGX 5 μg/ml in aqua dest.) and 150 μl aqua dest. to a 150 μl sample. Analysis of the much higher lidocaine concentrations required a 20-fold dilution of the sample in supplemented Williams' E medium. The isolation of lidocaine and its metabolites was performed by extraction. For this, 150 μl sodium carbonate (0.1 M) and 600 μl chloroform were added. After 1 min. vortexing and 4 min. centrifugation at 8000 rpm the aqueous supernatant was removed and 150 μl aqua dest. and 350 μl HCl (0.1 M) were added to the organic phase. The vortexing and centrifugation procedure was repeated and the supernatant removed. A cooled sample storage compartment kept the residues at 4° C. prior to analysis. The mobile phase (0.5 M phosphate buffer, pH 4.5) was pumped at a flow rate of 1.7 ml/min. (Perkin Elmer 250) and pretreated by a Quard-column (Superspher 60 RP 8, length 10 cm, 4 μm particles, Bischoff Chromatography, Germany). An auto sampler (Gilson Sample Injector model 231, France) injected 50 μl aliquots onto a temperature regulated (55° C., Chrompac Column Thermostat, The Netherlands) HPLC column (Superspher 60 RP 8, length 20 cm, i.d. 4.6 mm, 4 μm particles, Bischoff Chromatography, Germany). Detection was at 198 nm (Schoeffel SF 770 UV-spectrophotometer, Germany) and peak areas were calculated with the aid of an Olivetti M250 computer utilizing integration software (Chrompac PCI, version 5.12, The Netherlands). The samples were quantified by comparing the peak area ratio of the component of interest to that of the internal standard. Standard curves were obtained for lidocaine (5-80 μg/ml), MEGX (0.5-16 μg/ml), Xylidine (5-80 μg/ml) and GX (1-32 μg/ml) and showed linearity (r=0.996, n=6). The detection limit was 0.4 μ/ml for GX, 0.3 μg/ml for Xylidine, 0.2 μg/ml for MEGX, 0.4 μg/ml for EMGX and 0.5 μg/ml for lidocaine and the retention times were 2.2 min., 2.4 min., 3.2 min., 4.1 min., and 5.8 min., respectively. Column stabilization time was limited to 20 minutes by washing with a phosphate/acetonitrile/phosphoric acid buffer (50 mM, pH=1.7) and an acetonitrile solution (aqua dest.:ACN=1:1) to remove the chloroform peak.
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[Compound]
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internal standard solution
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
RM Jindal, MD Pescovitz, OW Cummings, B Book… - …, 1996 - journals.lww.com
… Role of the Monoethylglycinexylidine Test … The monoethylglycinexylidine test was useful in confirming this hypothesis. … We also performed the monoethylglycinexylidine(MEGX) …
Number of citations: 8 journals.lww.com
N Milman, MS Laub, EP Munch, HR Angelo - Ugeskrift for Laeger, 1991 - europepmc.org
Fiberoptic bronchoscopy was performed in local anaesthesia with lidocaine in 16 patients. Serum concentrations of lidocaine and its active metabolite monoethylglycinexylidide (MEGX) …
Number of citations: 3 europepmc.org
DW Noble, J Bannister, M Lamont, T Andersson… - …, 1994 - Wiley Online Library
… Venous concentrations of lignocaine and its metabolite monoethylglycinexylidine were … The respective areas for monoethylglycinexylidine were 1.85 (1.25-2.45) pmol.hl-' and 1.79 (…
CB Walberg - Journal of Analytical Toxicology, 1978 - academic.oup.com
… The column was maintained at 200~ the flash heater at 245~ and the detector at 240~ Retention times under these conditions were: monoethylglycinexylidine 1.5 min; lidocaine 2.0 min, …
Number of citations: 28 academic.oup.com
J Aranda-Michel, KE Sherman - The Gastroenterologist, 1998 - europepmc.org
Physicians frequently order batteries of tests that are used to assess liver injury or function. These tests are frequently ordered to screen for disease. However, a lack of understanding of …
Number of citations: 40 europepmc.org
S Sareen, S Kosey, A Goyal - Int. J. Pharmaceutical Sci. Res., 2017 - researchgate.net
… Monoethylglycinexylidine is best tool. It competent to the various score when patient is being identified for liver transplantation as it is very useful marker in impaired metabolic activity …
Number of citations: 3 www.researchgate.net
PC Rúa-Gómez, W Püttmann - Environmental Science and Pollution …, 2012 - Springer
Purpose Some of the pharmaceuticals that are not extensively investigated in the aquatic environment are the anesthetic lidocaine (LDC), the analgesic tramadol (TRA), and the …
Number of citations: 133 link.springer.com
M Garty, Z Ben-Zvi, A Hurwitz - Journal of Pharmacology and Experimental …, 1985 - ASPET
… Plasma levels of the lidocaine metabolites, monoethylglycinexylidine and glycinexylidine, were reduced by opioids as lidocaine levels were elevated. The opioid antagonist, naloxone, …
Number of citations: 16 jpet.aspetjournals.org
É Török, C Vogel, M Lü Tgehetmann, PX Ma… - Tissue …, 2006 - liebertpub.com
… were seeded with 4×10 6 primary rat hepatocytes each, were exposed to a pulsatile medium flow of 24 mL/min for 1, 2, 4, or 6 days and were investigated for monoethylglycinexylidine (…
Number of citations: 47 www.liebertpub.com
AF da Cunha, R Stout, TN Tully Jr, S Barker… - Proc Annu Conf Assoc …, 2011 - Citeseer
The objective of this study was to determine the pharmacokinetics and cardiovascular safety of intravenous administration of bupivacaine and lidocaine in chickens. Six adult chickens …
Number of citations: 3 citeseerx.ist.psu.edu

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